molecular formula C10H12N2O B1303201 2-Propyl-1,3-benzoxazol-5-amine CAS No. 886361-62-2

2-Propyl-1,3-benzoxazol-5-amine

Cat. No.: B1303201
CAS No.: 886361-62-2
M. Wt: 176.21 g/mol
InChI Key: WYENCKOREHAFMD-UHFFFAOYSA-N
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Description

2-Propyl-1,3-benzoxazol-5-amine is an organic compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Biochemical Analysis

Biochemical Properties

2-Propyl-1,3-benzoxazol-5-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can interact with other biomolecules such as nucleic acids, potentially affecting gene expression and cellular function .

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death . This compound can also affect cell signaling pathways by modulating the activity of key signaling proteins, thereby altering cellular responses to external stimuli. Furthermore, this compound can influence cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, inhibiting or activating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions ultimately result in the observed cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage . These dosage-dependent effects are crucial for understanding the safety and efficacy of this compound in biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways of this compound include phase I reactions, such as oxidation and reduction, followed by phase II reactions, such as conjugation with glucuronic acid or glutathione . These metabolic processes can influence the pharmacokinetics and biological activity of this compound, affecting its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach specific intracellular compartments. Additionally, binding proteins can facilitate its distribution within tissues, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the bioavailability and efficacy of this compound in biological systems.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-1,3-benzoxazol-5-amine typically involves the condensation of 2-aminophenol with propyl aldehyde under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts. One common method involves the use of hydrochloric acid as a catalyst, where the reaction mixture is heated to reflux for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts, such as nanocatalysts or ionic liquids, can further improve the reaction conditions and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Propyl-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .

Comparison with Similar Compounds

Similar Compounds

    2-Propyl-1,3-benzoxazol-5-amine: Unique for its propyl group at the second position, which influences its chemical reactivity and biological activity.

    2-Methyl-1,3-benzoxazol-5-amine: Similar structure but with a methyl group, leading to different reactivity and applications.

    2-Ethyl-1,3-benzoxazol-5-amine: Contains an ethyl group, affecting its physical and chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-propyl-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-3-10-12-8-6-7(11)4-5-9(8)13-10/h4-6H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYENCKOREHAFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311402
Record name 2-Propyl-5-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-62-2
Record name 2-Propyl-5-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propyl-5-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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